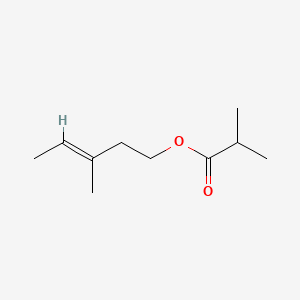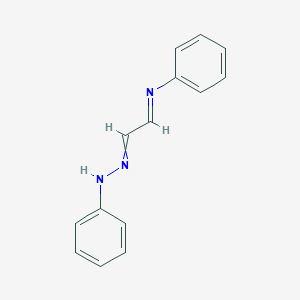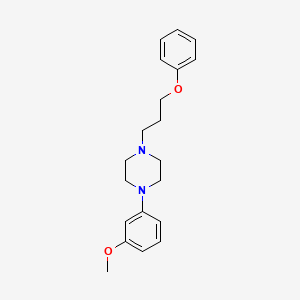
Piperazine, 1-(m-methoxyphenyl)-4-(3-phenoxypropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(m-methoxyphenyl)-4-(3-phenoxypropyl)- is a synthetic organic compound belonging to the piperazine family Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as central nervous system agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(m-methoxyphenyl)-4-(3-phenoxypropyl)- typically involves the reaction of piperazine with m-methoxyphenyl and 3-phenoxypropyl halides. The reaction is usually carried out in the presence of a base, such as sodium or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often require heating to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Continuous flow reactors and optimized reaction conditions would be employed to ensure high yield and purity. The use of automated systems and stringent quality control measures would be essential to maintain consistency in production.
化学反応の分析
Types of Reactions
Piperazine, 1-(m-methoxyphenyl)-4-(3-phenoxypropyl)- can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The phenoxypropyl group can be reduced to form a simpler alkyl chain.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the phenoxypropyl group would result in a simpler alkyl chain.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, particularly in neurotransmission.
Medicine: Investigated for its potential therapeutic effects, such as in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Piperazine, 1-(m-methoxyphenyl)-4-(3-phenoxypropyl)- would depend on its specific interactions with molecular targets. In general, piperazine derivatives can interact with neurotransmitter receptors, ion channels, and enzymes, modulating their activity. The methoxyphenyl and phenoxypropyl groups may enhance the compound’s binding affinity and selectivity for certain targets, influencing its pharmacological effects.
類似化合物との比較
Similar Compounds
Piperazine: The parent compound, used as an anthelmintic and in the synthesis of various pharmaceuticals.
1-(m-Methoxyphenyl)piperazine:
4-(3-Phenoxypropyl)piperazine: Another derivative with distinct pharmacological properties.
Uniqueness
Piperazine, 1-(m-methoxyphenyl)-4-(3-phenoxypropyl)- is unique due to the presence of both methoxyphenyl and phenoxypropyl groups, which may confer distinct chemical and biological properties
特性
CAS番号 |
66307-59-3 |
|---|---|
分子式 |
C20H26N2O2 |
分子量 |
326.4 g/mol |
IUPAC名 |
1-(3-methoxyphenyl)-4-(3-phenoxypropyl)piperazine |
InChI |
InChI=1S/C20H26N2O2/c1-23-20-10-5-7-18(17-20)22-14-12-21(13-15-22)11-6-16-24-19-8-3-2-4-9-19/h2-5,7-10,17H,6,11-16H2,1H3 |
InChIキー |
MPSURKFQWWLYES-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)CCCOC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


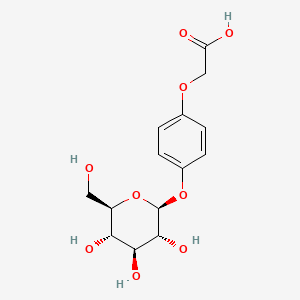
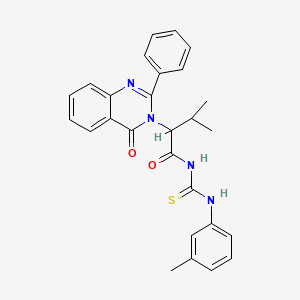
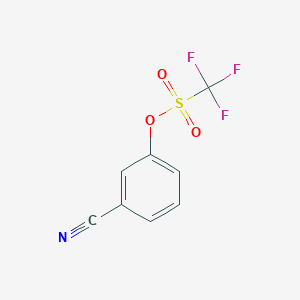
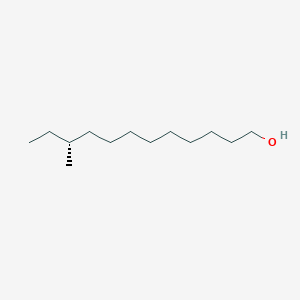
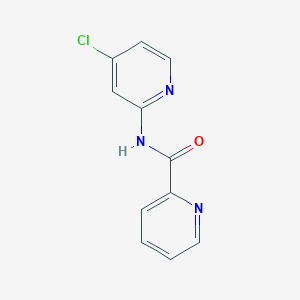

![3-{[(Difluoroboranyl)methyl]amino}-1-phenylbut-2-en-1-one](/img/structure/B14473862.png)
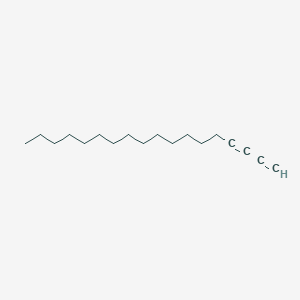
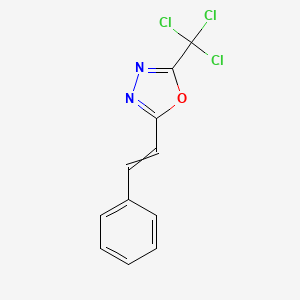

![N-[4-Methyl-6-(piperidin-1-yl)pyrimidin-2-yl]-1H-benzimidazol-2-amine](/img/structure/B14473877.png)
